silver;nitrite

Organic synthesis Nitroalkane preparation Victor Meyer reaction

Procurement of silver nitrite addresses the critical challenge of synthesizing primary nitroalkanes where alternative alkali nitrite methods fail. This reagent uniquely provides reproducible 73-83% yields in the Victor Meyer reaction via insoluble silver halide precipitation, a thermodynamic advantage not replicable with sodium nitrite. - Enables nitroalkane synthesis from primary alkyl iodides/bromides with simple filtration workup. - Uniquely facilitates aromatic nitration of phenolic substrates under basic, non-acidic conditions. - Aqueous protocol for α,ω-dinitroalkanes minimizes alkyl nitrite impurities.

Molecular Formula AgNO2-
Molecular Weight 153.874 g/mol
Cat. No. B13714569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesilver;nitrite
Molecular FormulaAgNO2-
Molecular Weight153.874 g/mol
Structural Identifiers
SMILESN(=O)[O-].[Ag]
InChIInChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3)/p-1
InChIKeyRNJPRUUGAZPSQI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Nitrite Overview and Procurement Baseline


Silver nitrite (AgNO₂, CAS 7783-99-5) is a light-sensitive, pale-yellow to off-white crystalline inorganic salt with a density of 4.453 g/mL at 25°C and a decomposition temperature of approximately 140°C . Unlike the more common silver nitrate (AgNO₃), AgNO₂ serves as a specialized nitrosating and nitrating agent in organic synthesis, most notably in the Victor Meyer reaction for converting primary alkyl halides to nitroalkanes [1]. The compound exhibits an orthorhombic crystal structure with a measured Ag-N bond distance of 2.47 ± 0.08 Å, indicating a primarily ionic interaction character [2].

Workflow Victor Meyer nitroalkane synthesis from primary alkyl halides
Mechanism Heterogeneous precipitation-driven nitrosation and nitration
Selection Specialized reagent where alkali nitrites fail to drive product formation

Silver Nitrite Substitution: Functional Distinctions


Direct substitution of silver nitrite with sodium nitrite or silver nitrate in synthetic protocols is rarely viable due to fundamentally divergent reaction pathways and outcomes. In the Victor Meyer synthesis of nitroalkanes, sodium nitrite fails to produce meaningful yields because the heterogeneous reaction requires the precipitation of the insoluble silver halide byproduct to drive the equilibrium toward nitroalkane formation—a thermodynamic advantage absent with water-soluble alkali nitrites [1]. Furthermore, in aromatic nitration studies, silver nitrite demonstrates a unique capacity to facilitate phenolic ring nitration under basic, non-acidic conditions where sodium nitrite produces only the metal-nitro complex without any ring nitration whatsoever, underscoring a mechanistically distinct reactivity profile [2]. Substitution with silver nitrate would fundamentally alter the reaction chemistry, as nitrate acts as a nitrating agent via electrophilic pathways requiring strong acid catalysis, whereas nitrite operates through nucleophilic and radical-mediated routes, leading to entirely different product distributions [3].

Attribute
Sodium Nitrite
Silver Nitrate
Reaction pathway
Homogeneous N/O-alkylation; no halide precipitation drive
Electrophilic nitration requiring strong acid; different product profile
Nitroalkane selectivity
Lower N-selectivity; O-alkylation may predominate
Fundamentally different nitration mechanism; may not match
Reaction conditions
Requires polar aprotic solvent and extended times
Requires strong acid catalysis; incompatible with acid-sensitive groups

Silver Nitrite Performance Evidence


Victor Meyer Reaction Nitroalkane Yield

Silver nitrite reacts with primary straight-chain alkyl halides under optimized conditions to yield pure nitroparaffins in the range of 73-83% [1]. In contrast, sodium nitrite does not provide a viable pathway for this transformation under comparable conditions due to the absence of the silver halide precipitation driving force; alternative nitroalkane syntheses using nitromethane alkylation or Kornblum substitution with sodium nitrite in DMSO typically yield 40-60% and often require polar aprotic solvents and extended reaction times [2].

Victor Meyer Yield
Cross-study comparable
73–83% pure nitroparaffins
Supports yield and workflow assessment for primary halide conversion
Conditions: primary straight-chain alkyl halide, non-polar solvent, mild heating
Organic synthesis Nitroalkane preparation Victor Meyer reaction

Nitroalkane versus Alkyl Nitrite Selectivity

The reaction of silver nitrite with alkyl halides involves competition between N-alkylation (yielding nitroalkanes) and O-alkylation (yielding alkyl nitrites). For primary straight-chain halides, silver nitrite produces nitroalkane:alkyl nitrite ratios ranging from 1.3:1 to 2.1:1 depending on the specific halide and conditions [1]. This selectivity is a direct consequence of the heterogeneous nature of the reaction and the specific crystal lattice environment of the nitrite ion coordinated to silver. In contrast, homogeneous nitrite sources such as sodium nitrite in DMSO or tetrabutylammonium nitrite exhibit markedly lower N-selectivity, with nitroalkane:alkyl nitrite ratios typically below 0.8:1 (i.e., O-alkylation predominates) for comparable substrates [2].

N- vs O-Alkylation
Class-level inference
Nitroalkane:alkyl nitrite ratio 1.3:1 to 2.1:1
Reported higher N-selectivity in heterogeneous system vs. homogeneous nitrite sources
NaNO₂ in DMSO typically below 0.8:1; O-alkylation predominates
Regioselective synthesis Ambident nucleophile N- vs O-alkylation

Phenolic Ring Nitration in Basic Conditions

In the reaction with Ru(III)(salen)(PPh₃)Cl, silver nitrite not only forms a stable Ru(III)-nitro complex but also induces nitration of both phenolic rings of the salen ligand under basic, non-acidic conditions [1]. Sodium nitrite, under identical reaction conditions, forms the corresponding Ru(III)-nitro complex but produces no detectable aromatic ring nitration whatsoever—a qualitative functional difference (presence vs. complete absence of nitration activity) [1]. This observation is consistent with the hypothesis that the Ag⁺ center, being redox-active (Ag⁺/Ag⁰ E° = +0.799 V), facilitates electron transfer processes that generate reactive nitrating species from nitrite, whereas the redox-inert Na⁺ cannot participate in such pathways [2].

Phenolic Nitration
Head-to-head
Both phenolic rings nitrated under basic conditions
Supports distinct nitration pathway unavailable with sodium nitrite
NaNO₂ formed Ru-nitro complex only; no ring nitration detected
Aromatic nitration Metal-mediated nitration Phenolic nitration

Ionic Bonding Character of Silver Nitrite

X-ray diffraction reinvestigation established the Ag-N bond distance in crystalline silver nitrite as 2.47 ± 0.08 Å, significantly longer than the 2.07 ± 0.3 Å originally reported by Ketelaar [1]. This longer bond distance definitively characterizes the Ag-N interaction as primarily ionic rather than covalent in character [1]. For comparison, sodium nitrite exhibits a Na-N distance of approximately 2.50 Å [2], while transition metal nitrite complexes featuring covalent M-NO₂ coordination (e.g., Co(III)-NO₂ complexes) display bond distances in the 1.90-2.00 Å range [3]. The ionic nature of AgNO₂ contributes to its distinct solid-state reactivity profile, including its light sensitivity and its tendency to undergo heterogeneous surface reactions in organic solvents.

Ag–N Bond Character
Cross-study comparable
Ag–N distance 2.47 ± 0.08 Å
Supports primarily ionic bonding context for heterogeneous surface reactivity
Comparable to ionic Na–N; covalent M–NO₂ bonds are 1.90–2.00 Å
Crystallography Coordination chemistry Structure-property relationship

Thermal Decomposition Profile

Silver nitrite undergoes thermal decomposition at approximately 140°C , following the equilibrium reaction: 2AgNO₂(s) ⇌ Ag(s) + AgNO₃(s) + NO(g). The equilibrium pressure of nitric oxide over solid AgNO₂ has been measured from room temperature to 420 K, enabling calculation of the thermodynamic parameters for this decomposition [1]. In contrast, sodium nitrite exhibits significantly higher thermal stability, decomposing only above 320°C to yield Na₂O, NO, and NO₂ [2]. Silver nitrate decomposes at approximately 440°C, producing Ag, NO₂, and O₂ [3]. This intermediate thermal profile of AgNO₂ positions it as a moderately heat-sensitive reagent requiring controlled storage conditions.

Thermal Stability
Cross-study comparable
Decomposition onset ~140°C
Informs storage and handling review; intermediate thermal profile
NaNO₂ decomposes above 320°C; AgNO₃ near 440°C
Thermal stability Thermodynamics Safety and handling

Low Aqueous Solubility and Reaction Control

Silver nitrite exhibits limited solubility in water at 20°C: 0.34 g per 100 mL (approximately 0.022 M), with increased solubility in hot water [1]. This contrasts sharply with sodium nitrite, which is highly water-soluble at 84.8 g/100 mL at 25°C (approximately 12.3 M) [2], and silver nitrate, which dissolves at 216 g/100 mL at 20°C (approximately 12.7 M) [3]. The limited aqueous solubility of AgNO₂ is a critical functional attribute: it facilitates the precipitation-driven heterogeneous reaction mechanism that is essential for the Victor Meyer synthesis and other transformations where the silver halide byproduct precipitation provides the thermodynamic driving force [4].

Aqueous Solubility
Cross-study comparable
0.34 g/100 mL (0.022 M) at 20°C
Low solubility enables precipitation-driven heterogeneous reaction control
~250-fold less soluble than NaNO₂; ~635-fold less than AgNO₃
Solubility Heterogeneous reaction Reagent handling

Silver Nitrite Application Scenarios


Victor Meyer Primary Nitroalkane Synthesis

For the preparation of primary nitroalkanes from the corresponding primary alkyl iodides or bromides, silver nitrite provides a reproducible yield range of 73-83% [1]. This application is specifically suited for straight-chain substrates where branching near the reactive center does not impede reactivity. Procurement is warranted when the target nitroalkane is required in high purity for downstream transformations (e.g., Henry reaction, Nef reaction, or reduction to primary amines) and where alternative routes using sodium nitrite in DMSO yield <60% product or produce difficult-to-separate alkyl nitrite impurities [2]. The heterogeneous nature of the reaction facilitates simple workup via filtration of silver halide precipitate.

Phenolic Nitration Under Non-Acidic Conditions

Silver nitrite uniquely enables aromatic nitration of phenolic moieties under basic or neutral conditions, as demonstrated in the Ru(III)(salen) system where sodium nitrite showed no nitration activity [1]. This capability is relevant for the functionalization of acid-sensitive substrates or for introducing nitro groups into metal-coordinated ligands where traditional mixed-acid nitration would cause ligand dissociation or metal center degradation. The redox-active Ag⁺ center likely participates in electron transfer pathways that generate reactive nitrating species from nitrite [2].

Aqueous Victor Meyer Synthesis of Dinitroalkanes

Silver nitrite reacts with α,ω-dihaloalkanes under aqueous conditions to produce the corresponding dinitroalkanes while minimizing undesired alkyl nitrite formation [1]. This modified Victor Meyer protocol in aqueous medium offers practical advantages over traditional anhydrous conditions, including easier solvent handling and reduced organic waste. The reaction is particularly valuable for synthesizing C2-C6 dinitroalkanes, which serve as precursors to diamines, diisocyanates, and energetic materials. Sodium nitrite cannot substitute effectively in this application due to the lack of silver halide precipitation driving force [2].

Ag(I)-Nitrite Coordination Complexes

Silver nitrite serves as a versatile precursor for synthesizing Ag(I) coordination complexes with phosphine, arsine, and stibine ligands, where the nitrite anion can adopt multiple binding modes including O,O′-chelating, unidentate O-coordination, and bridging bidentate configurations [1]. The topology of the resulting complexes—dimeric, tetranuclear, or mononuclear—depends on both the ligand structure and the AgNO₂:ligand stoichiometric ratio. This tunable coordination chemistry is not accessible with sodium nitrite, which lacks the soft Lewis acid character of Ag⁺ essential for phosphine ligand binding [2].

Application
Selection Property
Validation Focus
Victor Meyer nitroalkane synthesis
Reported yield and selectivity profile
Nitroalkane purity and byproduct profile under chosen halide and solvent
Phenolic nitration under non-acidic conditions
Redox-mediated nitration capability
Substrate compatibility and nitration regioselectivity review
Aqueous dinitroalkane preparation
Heterogeneous precipitation drive in aqueous medium
Dinitroalkane yield and alkyl nitrite suppression under aqueous conditions
Ag(I)-nitrite coordination complexes
Soft Lewis acid character and nitrite binding-mode versatility
Ligand-dependent topology and stoichiometry control

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